6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with a propyl group and a pyridine moiety. This compound is classified under pyrimidine derivatives, which are known for their significant biological activities and applications in medicinal chemistry.
6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one belongs to the class of pyrimidinones, characterized by a pyrimidine ring with a keto group. Its structure includes both a propyl substituent and a pyridine ring, which may enhance its lipophilicity and biological activity compared to other similar compounds .
The synthesis of 6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one typically involves the following steps:
In an industrial context, methods may be optimized for higher yields and purity. Continuous flow reactions could be employed to enhance efficiency, allowing for real-time monitoring of reaction parameters.
The molecular formula of 6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one is , with a molecular weight of 215.25 g/mol. The compound features a distinct structural arrangement:
Property | Value |
---|---|
CAS Number | 61310-32-5 |
IUPAC Name | 4-propyl-2-pyridin-4-yl-1H-pyrimidin-6-one |
InChI | InChI=1S/C12H13N3O/c1-2... |
InChI Key | MPYZHDZCEHZQSB-UHFFFAOYSA-N |
Canonical SMILES | CCCC1=CC(=O)NC(=N1)C2=CC=NC=C2 |
6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one can undergo various chemical transformations:
Common reagents include:
While specific mechanisms for 6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one are not extensively documented, compounds in this class often interact with biological targets through:
Data supporting these mechanisms typically arise from pharmacological studies on related compounds .
The compound is characterized by:
Key chemical properties include:
Relevant data indicates that structural modifications can significantly affect solubility and reactivity profiles, making this compound versatile for various applications .
6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one has potential applications in:
The unique substitution pattern may enhance its efficacy compared to simpler derivatives, making it an attractive candidate for further investigation .
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7